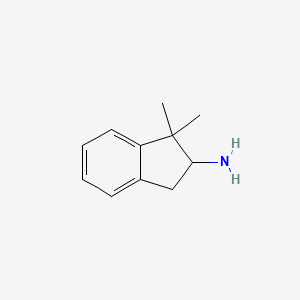![molecular formula C8H6ClNO2 B13476607 {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol . This compound is part of the furo[2,3-c]pyridine family, characterized by a fused ring system containing both furan and pyridine rings. The presence of a chlorine atom at the 7th position and a methanol group at the 2nd position makes this compound unique and of interest in various scientific fields.
Métodos De Preparación
The synthesis of {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chlorofuro[2,3-c]pyridine.
Reaction Conditions: The chlorinated pyridine is subjected to a series of reactions, including nucleophilic substitution and reduction, to introduce the methanol group at the 2nd position.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Aplicaciones Científicas De Investigación
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol can be compared with other similar compounds:
Similar Compounds: Compounds such as {5-Chlorofuro[2,3-b]pyridin-2-yl}methanol, {5-Fluorofuro[2,3-b]pyridin-2-yl}methanol, and {2-Chloro-4-pyridinyl}methanol share structural similarities.
Uniqueness: The unique positioning of the chlorine and methanol groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
(7-chlorofuro[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-3,11H,4H2 |
Clave InChI |
AZKOQRYVVOFXTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1C=C(O2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)
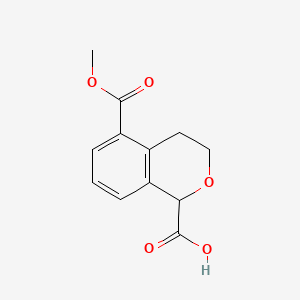
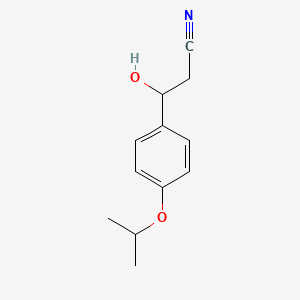
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)
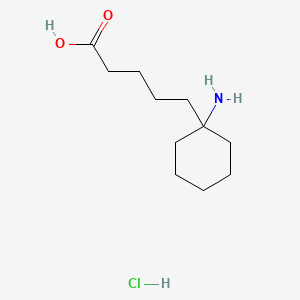

![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
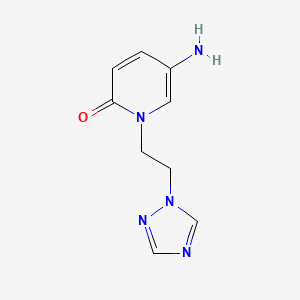
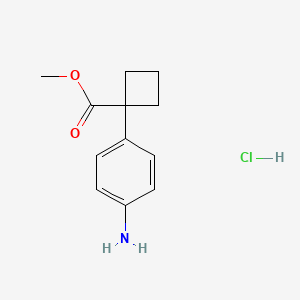

![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
